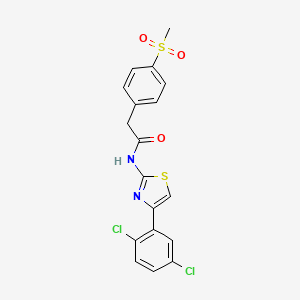
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Anticancer Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been explored extensively for their potential as anticancer agents. A study synthesized and evaluated thiazole derivatives for their anticancer activity, specifically targeting A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, showing significant selectivity and cytotoxicity (Evren et al., 2019). Another research synthesized thiazole and thiadiazole derivatives, finding notable anticancer activity against Hela cervical cancer, MCF-7 breast carcinoma, and HT-29 colorectal cancer cell lines (Ekrek et al., 2022).
Antimicrobial Activity
These compounds have also been identified as potential antimicrobial agents. For instance, derivatives of N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide were synthesized and showed promising antibacterial and antifungal activities (Darwish et al., 2014). Additionally, new thiazolidin-4-one derivatives were created and tested for antimicrobial activity, with positive results against bacterial strains such as Staphylococcus aureus and Escherichia coli (Baviskar et al., 2013).
Structural and Molecular Analysis
Structural and molecular analysis of similar compounds has provided insights into their properties. For example, a study explored the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, analyzing intermolecular interactions and molecular shapes (Boechat et al., 2011).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of these compounds. Amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared from similar molecular structures and showed excellent antioxidant activity, surpassing even standard Ascorbic acid in some cases (Talapuru et al., 2014).
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c1-27(24,25)13-5-2-11(3-6-13)8-17(23)22-18-21-16(10-26-18)14-9-12(19)4-7-15(14)20/h2-7,9-10H,8H2,1H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIOVGFEVKWJMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

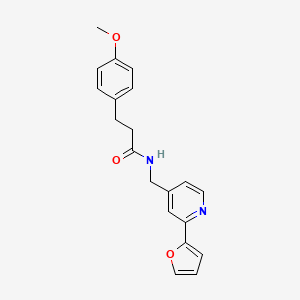
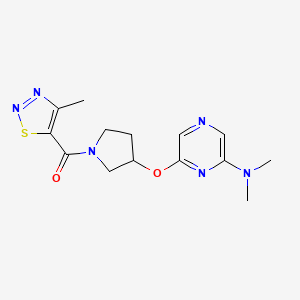
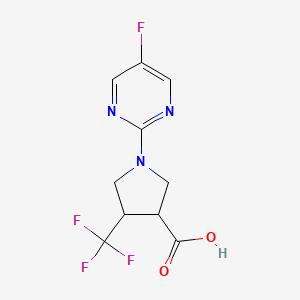
![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
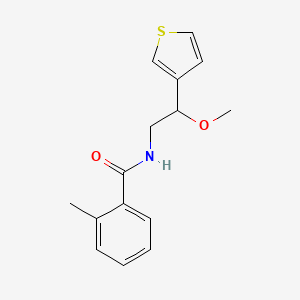

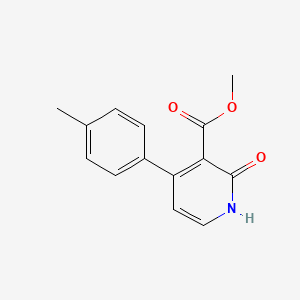
![4-(Benzylthio)-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380923.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)
![(4-benzylpiperazin-1-yl)(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B2380926.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
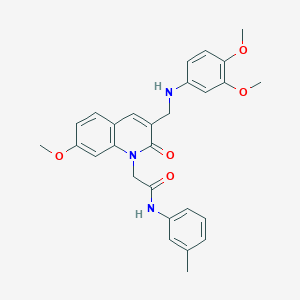
![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380932.png)